Guanazole

Overview

Description

Synthesis Analysis

Recent advances in synthesis techniques have focused on efficient, sustainable methods incorporating green chemistry principles. The development of one-pot, atom economy procedures allows for the creation of guanazole derivatives with minimal environmental impact. These methods not only offer a pathway to guanazole but also enable the easy functionalization of its molecular structure for further applications in organic and organoelement synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).

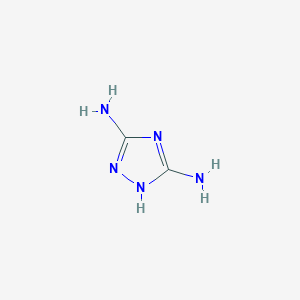

Molecular Structure Analysis

The molecular structure of guanazole and its derivatives is crucial for understanding their reactivity and potential applications. The presence of nitrogen atoms within the ring structure allows for a variety of bonding patterns and electronic configurations, which can significantly influence the compound's chemical behavior and interaction with biological systems. The structural versatility of guanazole makes it a valuable building block in medicinal chemistry, enabling the design of molecules with tailored pharmacological profiles (Rosales-Hernández et al., 2023).

Chemical Reactions and Properties

Guanazole undergoes a range of chemical reactions, leveraging its reactive nitrogen atoms for the formation of diverse chemical structures. The synthesis of 1,2,4-oxadiazoles from guanazole showcases the compound's versatility in forming heterocyclic structures with significant biological activity. These reactions often utilize guanazole as a precursor in multistep synthesis pathways, highlighting its utility in constructing complex molecular architectures (Patel et al., 2023).

Physical Properties Analysis

The physical properties of guanazole, such as solubility, melting point, and stability, are influenced by its molecular structure and the presence of nitrogen atoms. These properties are critical for its application in various chemical processes and formulations. Understanding the physical characteristics of guanazole and its derivatives enables chemists to manipulate these compounds for specific applications, optimizing their performance and effectiveness (Becerra, Abonía, & Castillo, 2022).

Chemical Properties Analysis

Guanazole's chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and its ability to participate in hydrogen bonding, are essential for its use in synthetic chemistry and pharmaceutical research. The compound's ability to engage in various chemical reactions makes it a valuable tool for constructing complex molecular structures with potential therapeutic applications (Rauf, Imtiaz-ud-Din., & Badshah, 2014).

Scientific Research Applications

1. Flame Retardant for Cellulose Nanofiber Composite Foams

- Application Summary: Guanazole is used in combination with phytic acid to create flame-retardant cellulose nanofiber (CNF) composite foams .

- Methods of Application: The composite foams are prepared by a simple freeze-drying method . The resultant PA-GZ-CNF composite foams exhibit a hierarchical porous structure .

- Results: The composite foams possess excellent flame retardancy with a much higher LOI value and a UL-94 V-0 rating compared to that of pure CNF foams . The peak of the heat release rate of PA-GZ-CNF composite foams exhibited a significant decrease from 57.80 to 29.27 kW/m² and the total heat release declined from 2.10 to 1.21 MJ/m² .

2. Flame Retardant for Cotton Fabric

- Application Summary: Guanazole is used as a component of a high-efficiency, halogen-free flame retardant for cotton fabric .

- Methods of Application: The flame retardant, ammonium salt of guanazole-penta-(methylphosphonic acid) (AGPMPA), is synthesized in water solution under a mild reaction condition .

- Results: Cotton fabrics treated with AGPMPA cannot be ignited, and the limiting oxygen indices of the treated cottons go up to 43.7–47.9% with the increases of AGPMPA concentrations . The heat release rate and the total heat release of treated cotton was remarkably decreased compared with those of control cotton .

3. Clinical Pharmacological Trial

- Application Summary: Guanazole was given to patients with advanced neoplastic diseases, mostly acute leukemia .

- Methods of Application: Guanazole was administered by continuous intravenous infusion in 5-day courses .

- Results: Toxicity was manifest mainly by myelosuppression, but drug fever, mucositis, rash, and alkalosis were also observed .

1. Flame Retardant for Cellulose Nanofiber Composite Foams

- Application Summary: Guanazole is used in combination with phytic acid to create flame-retardant cellulose nanofiber (CNF) composite foams .

- Methods of Application: The composite foams are prepared by a simple freeze-drying method . The resultant PA-GZ-CNF composite foams exhibit a hierarchical porous structure .

- Results: The composite foams possess excellent flame retardancy with a much higher LOI value and a UL-94 V-0 rating compared to that of pure CNF foams . The peak of the heat release rate of PA-GZ-CNF composite foams exhibited a significant decrease from 57.80 to 29.27 kW/m² and the total heat release declined from 2.10 to 1.21 MJ/m² .

2. Flame Retardant for Cotton Fabric

- Application Summary: Guanazole is used as a component of a high-efficiency, halogen-free flame retardant for cotton fabric .

- Methods of Application: The flame retardant, ammonium salt of guanazole-penta-(methylphosphonic acid) (AGPMPA), is synthesized in water solution under a mild reaction condition .

- Results: Cotton fabrics treated with AGPMPA cannot be ignited, and the limiting oxygen indices of the treated cottons go up to 43.7–47.9% with the increases of AGPMPA concentrations . The heat release rate and the total heat release of treated cotton was remarkably decreased compared with those of control cotton .

3. Clinical Pharmacological Trial

- Application Summary: Guanazole was given to patients with advanced neoplastic diseases, mostly acute leukemia .

- Methods of Application: Guanazole was administered by continuous intravenous infusion in 5-day courses .

- Results: Toxicity was manifest mainly by myelosuppression, but drug fever, mucositis, rash, and alkalosis were also observed .

1. Flame Retardant for Cellulose Nanofiber Composite Foams

- Application Summary: Guanazole is used in combination with phytic acid to create flame-retardant cellulose nanofiber (CNF) composite foams .

- Methods of Application: The composite foams are prepared by a simple freeze-drying method . The resultant PA-GZ-CNF composite foams exhibit a hierarchical porous structure .

- Results: The composite foams possess excellent flame retardancy with a much higher LOI value and a UL-94 V-0 rating compared to that of pure CNF foams . The peak of the heat release rate of PA-GZ-CNF composite foams exhibited a significant decrease from 57.80 to 29.27 kW/m² and the total heat release declined from 2.10 to 1.21 MJ/m² .

2. Flame Retardant for Cotton Fabric

- Application Summary: Guanazole is used as a component of a high-efficiency, halogen-free flame retardant for cotton fabric .

- Methods of Application: The flame retardant, ammonium salt of guanazole-penta-(methylphosphonic acid) (AGPMPA), is synthesized in water solution under a mild reaction condition .

- Results: Cotton fabrics treated with AGPMPA cannot be ignited, and the limiting oxygen indices of the treated cottons go up to 43.7–47.9% with the increases of AGPMPA concentrations . The heat release rate and the total heat release of treated cotton was remarkably decreased compared with those of control cotton .

3. Clinical Pharmacological Trial

- Application Summary: Guanazole was given to patients with advanced neoplastic diseases, mostly acute leukemia .

- Methods of Application: Guanazole was administered by continuous intravenous infusion in 5-day courses .

- Results: Toxicity was manifest mainly by myelosuppression, but drug fever, mucositis, rash, and alkalosis were also observed .

Safety And Hazards

Future Directions

A novel composite membrane was proposed for the first time by introducing 3,5-diamino-1,2,4-triazole (GAZ) and piperazine with trimesoyl chloride (TMC) into the polyamide layer . The membranes fabricated with a higher GAZ fraction exhibited superior removal for the dyes of Rose bengal (>99.6%) and Congo red (>97.5%) with the dye permeance over 23.0 LMH/bar, and higher rejection rates for natural organic matters . The membranes with stable operation implied their potential applications in water desalination and purification .

properties

IUPAC Name |

1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWIYNIDEDLDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025367 | |

| Record name | Guanazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Guanazole appears as colorless crystals. (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Guanazole | |

CAS RN |

1455-77-2 | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Diamino-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01TWM5267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 403 °F (Decomposes) (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)